molecular formula C21H22N4O2 B5974317 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B5974317
M. Wt: 362.4 g/mol
InChI Key: LGTPSOYCUILTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrazole derivative that has shown promising results in various studies related to biochemistry and physiology.

Mechanism of Action

The mechanism of action of 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibits anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways in the body, which can lead to a reduction in inflammation and cancer cell proliferation. Additionally, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound. Additionally, further studies are needed to determine the efficacy of this compound in the treatment of various diseases such as cancer and Alzheimer's disease. Finally, it may be beneficial to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of tert-butyl 4-hydrazinyl-1-phenyl-1H-pyrazole-3-carboxylate with benzoyl chloride in the presence of a base. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in various research applications. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-benzamido-N-tert-butyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-21(2,3)24-20(27)17-14-22-25(16-12-8-5-9-13-16)18(17)23-19(26)15-10-6-4-7-11-15/h4-14H,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTPSOYCUILTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzoylamino)-N-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxamide

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